molecular formula C8H8ClN3O B15330535 3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine

3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B15330535
M. Wt: 197.62 g/mol
InChI Key: KXIMUYLLARARAW-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:

    Microwave irradiation: Provides rapid heating and high yields.

    Condensation reaction: Involves 2-aminopyridine and α-bromoketones.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely employed to ensure high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reactions: Often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

3-chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H8ClN3O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,1-2H3

InChI Key

KXIMUYLLARARAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OC)Cl

Origin of Product

United States

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